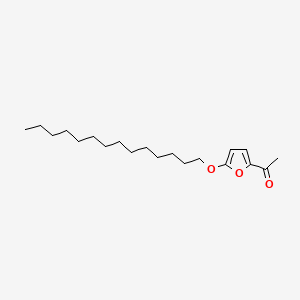
1-(5-(Tetradecyloxy)-2-furanyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
化学反应分析
RMI-15731 会发生各种化学反应,包括氧化、还原和取代 . 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物取决于使用的特定条件和试剂 .
科学研究应用
Antiviral Activity
1-(5-(Tetradecyloxy)-2-furanyl)ethanone has demonstrated significant antiviral activity, particularly against rhinoviruses, which are responsible for the common cold. Research indicates that this compound can inhibit virus synthesis in R-HeLa cells at low concentrations (0.25 µg/ml) and can directly inactivate infectious rhinovirus through a time- and temperature-dependent mechanism .
Synthesis and Structural Properties
The synthesis of this compound involves straightforward organic reactions that yield a compound with a unique structure conducive to its biological activity. The presence of the tetradecyloxy group is believed to enhance its lipophilicity, aiding in membrane penetration and bioavailability.
Beyond its antiviral properties, this compound's structural characteristics suggest potential applications in other areas of medicinal chemistry:
Case Studies
Several studies have highlighted the efficacy of this compound in clinical contexts:
- Antiviral Efficacy : In vitro studies have demonstrated that administering the compound prior to or shortly after viral infection significantly reduces viral loads in cell cultures.
- Synergistic Effects : Research suggests that combining this compound with other antiviral agents may enhance therapeutic outcomes against rhinoviruses and potentially other viral pathogens .
Table 1: Antiviral Activity of this compound
| Study Reference | Concentration (µg/ml) | Viral Load Reduction (%) | Notes |
|---|---|---|---|
| 0.25 | Significant | Effective when administered pre- or post-infection | |
| Varies | High | Direct virion inactivation observed |
作用机制
RMI-15731 的作用机制涉及与病毒衣壳蛋白上的特定位点结合或相互作用 . 这种相互作用抑制了病毒复制和感染宿主细胞的能力。 该化合物的有效性与其结合病毒衣壳蛋白的能力有关,从而阻止病毒完成其生命周期 .
相似化合物的比较
准备方法
RMI-15731 的合成涉及在特定条件下将 5-十四烷氧基-2-呋喃基与乙酮反应 . 详细的合成路线和工业生产方法在公共领域中并不容易获得,但该化合物的制备通常涉及有机合成技术。
属性
CAS 编号 |
54857-96-4 |
|---|---|
分子式 |
C20H34O3 |
分子量 |
322.5 g/mol |
IUPAC 名称 |
1-(5-tetradecoxyfuran-2-yl)ethanone |
InChI |
InChI=1S/C20H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22-20-16-15-19(23-20)18(2)21/h15-16H,3-14,17H2,1-2H3 |
InChI 键 |
MMOTUYBUAZJWRU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)C |
规范 SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)C |
Key on ui other cas no. |
54857-96-4 |
同义词 |
RMI 15,731 RMI 15731 RMI-15731 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















